1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole
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Overview
Description
1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound with a complex structure It features a difluoromethoxy group, an isopropylthio group, and a p-tolyl group attached to an imidazole ring
Preparation Methods
The synthesis of 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents under specific conditions to attach the difluoromethoxy group to the phenyl ring.
Attachment of the isopropylthio group: This can be done through nucleophilic substitution reactions using isopropylthiol and suitable leaving groups.
Addition of the p-tolyl group: This step may involve cross-coupling reactions, such as Suzuki or Negishi coupling, to introduce the p-tolyl group onto the imidazole ring.
Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness, potentially using continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Coupling Reactions: Cross-coupling reactions, such as Suzuki or Heck coupling, can be used to introduce additional functional groups or modify existing ones.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: It could serve as a lead compound for drug discovery, with modifications leading to the development of new therapeutic agents.
Industry: The compound may find applications in the development of specialty chemicals, agrochemicals, or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The difluoromethoxy and isopropylthio groups can enhance its binding affinity and specificity for these targets, while the imidazole ring may facilitate interactions with metal ions or other cofactors.
Comparison with Similar Compounds
Similar compounds to 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole include:
1-(4-(Trifluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may affect its chemical and biological properties.
1-(4-(Methoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole: The methoxy group can influence the compound’s reactivity and interactions compared to the difluoromethoxy group.
1-(4-(Difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole: The methylthio group may alter the compound’s properties compared to the isopropylthio group.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2OS/c1-13(2)26-20-23-12-18(15-6-4-14(3)5-7-15)24(20)16-8-10-17(11-9-16)25-19(21)22/h4-13,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQSTYZYNOGAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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